4-Stilbene carboxaldehyde
Description
Overview of Stilbene (B7821643) Derivatives in Contemporary Chemistry and Materials Science
Stilbenes, a class of compounds characterized by a 1,2-diphenylethylene core, are pivotal in various scientific disciplines. researchgate.net Their derivatives are integral to the development of dyes, optical brighteners, and scintillators. wiley-vch.de In materials science, their unique photophysical properties, including fluorescence and photoisomerization, are harnessed for applications in organic light-emitting diodes (OLEDs) and as molecular probes. researchgate.netontosight.ai
Historical Context and Evolution of Stilbene Research
The journey of stilbene research began with the isolation of resveratrol (B1683913) from white hellebore in 1940. benthamscience.comresearchgate.net Since this initial discovery, over 400 stilbene derivatives have been identified from natural sources or synthesized in laboratories. benthamscience.comresearchgate.net Initially recognized for their role as phytoalexins—antimicrobial compounds produced by plants in response to stress—the scope of stilbene research has expanded dramatically. researchgate.netrsc.org Today, the field encompasses a wide array of applications, from medicinal chemistry to materials science, with a continuously growing number of publications dedicated to their synthesis and properties. researchgate.net
Significance of the Stilbene Backbone in Organic Synthesis
The 1,2-diphenylethylene structure of the stilbene backbone serves as a "privileged scaffold" in organic synthesis. researchgate.netrsc.org This means that this core structure is found in a variety of biologically active compounds, making it a valuable starting point for the development of new therapeutic agents. researchgate.net The versatility of the stilbene backbone allows for a wide range of chemical modifications, enabling the synthesis of derivatives with tailored properties. nih.gov The development of various synthetic methodologies, such as the Wittig and Perkin reactions, has further enhanced the accessibility and diversification of stilbene-based compounds. wiley-vch.de
Defining the Research Niche of 4-Stilbene Carboxaldehyde
Within the extensive family of stilbene derivatives, this compound occupies a specific and important research niche due to the unique properties conferred by its aldehyde functional group.
Structural Specificity of the Aldehyde Functional Group at the 4-Position
The defining feature of this compound is the presence of an aldehyde (-CHO) group at the fourth position of one of its phenyl rings. ontosight.ai This specific placement is crucial as it directly influences the electronic properties of the entire molecule. The aldehyde group acts as an electron-withdrawing group, which can significantly alter the photophysical and chemical behavior of the stilbene core. nih.gov This structural feature is key to its utility in various applications.
Rationale for Focused Investigation on this compound
The focused investigation into this compound stems from the versatile reactivity of the aldehyde group. This functional group can readily participate in a variety of chemical reactions, such as condensations and oxidations, providing a gateway to a diverse array of more complex molecules. ontosight.ai This synthetic accessibility makes it a valuable intermediate for creating novel materials and biologically active compounds. Furthermore, the electronic perturbations introduced by the aldehyde group lead to unique luminescent and photophysical properties, which are being explored for applications in OLEDs and holographic storage. ontosight.airesearchgate.net
Current State of the Art and Emerging Research Trajectories
Current research on this compound is vibrant and multifaceted. In materials science, its luminescent properties are being leveraged to enhance the efficiency and color purity of OLEDs. ontosight.ai Another exciting frontier is its use in holographic storage, where UV light induces changes in its absorption spectra, allowing for the recording of stable holographic gratings. researchgate.net
Emerging research is exploring its potential in biological studies, where its ability to interact with biological molecules could lead to the development of new diagnostic tools. ontosight.ai The aldehyde functionality also opens doors for its incorporation into polymer matrices and molecular aggregates, paving the way for novel materials with tailored optical and electrical behaviors. ontosight.ai The continuous development of synthetic methods and a deeper understanding of its structure-property relationships are expected to unlock even more applications for this versatile compound.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C15H12O |
| Molar Mass | 208.26 g/mol |
| Appearance | Solid |
| Key Functional Groups | Aldehyde, Phenyl, Alkene |
Multidisciplinary Research Landscape for Stilbenes
The study of stilbenes and their derivatives, including this compound, spans a wide range of scientific disciplines. This multidisciplinary approach is crucial for understanding and harnessing the diverse properties of these compounds.
Stilbenes are naturally synthesized in plants via the shikimate pathway and are recognized for their potential therapeutic properties as antioxidant, antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com This has led to extensive research in medicinal chemistry and pharmacology to explore their therapeutic applications. nih.gov For instance, resveratrol, a well-known stilbene, has been widely studied for its potential health benefits. nih.govmdpi.com
In the realm of materials science , the unique photophysical properties of stilbenes, such as fluorescence, make them valuable in the development of advanced materials. Their structure can promote the formation of liquid crystals, which are fundamental to display technologies. Furthermore, stilbene derivatives are utilized as luminescent linkers in the synthesis of metal-organic frameworks (MOFs).
Organic synthesis is another critical area, focusing on the creation of novel stilbene derivatives with enhanced biological activities or specific material properties. Researchers in this field develop new catalytic methods, such as the Heck and Suzuki reactions, for the efficient synthesis of stilbenes.
The field of biochemistry investigates the interactions of stilbenes with biological molecules and pathways. mdpi.com Understanding these interactions at a molecular level is key to elucidating their mechanisms of action and potential therapeutic effects. For example, research has explored how stilbenes modulate signaling pathways related to inflammation. mdpi.com
Finally, photochemistry delves into the light-induced transformations of stilbenes, such as photoisomerization, which is a fundamental process with potential applications in molecular switches and machines. researchgate.net
Advanced Applications Driving this compound Research
The distinct properties of this compound have propelled its investigation for a variety of advanced applications. Its inherent fluorescence and reactive aldehyde group make it a versatile building block and functional molecule in several areas of research. ontosight.ai
Organic Light-Emitting Diodes (OLEDs): Due to its luminescent properties, this compound is explored as an emissive material in OLEDs. Its incorporation can potentially enhance the efficiency and color purity of these devices. ontosight.ai
Biological Studies and Fluorescent Probes: The compound's ability to interact with biological molecules and its fluorescent nature make it a valuable tool for studying cellular processes and developing new diagnostic tools. ontosight.ai It serves as a precursor for the synthesis of fluorescent probes designed to detect specific biological targets, such as protein aggregates implicated in diseases like Alzheimer's. nih.govscispace.com
Materials Science: In materials science, this compound is used to create novel materials with unique optical and electrical behaviors. This includes its incorporation into polymer matrices and its use in the synthesis of liquid crystals and metal-organic frameworks (MOFs) with luminescent and sensory capabilities. ontosight.ai
Medicinal Chemistry: While research is ongoing, stilbene derivatives, in general, have shown promise for their potential anticancer and antioxidant properties. The carboxaldehyde group on this compound provides a reactive site for further chemical modifications to create a library of derivatives for biological screening.
The following table provides a summary of the key research areas and applications for this compound:
| Research Area | Advanced Applications |
| Organic Electronics | Emissive material in Organic Light-Emitting Diodes (OLEDs) ontosight.ai |
| Biomedical Research | Synthesis of fluorescent probes for detecting biological targets ontosight.ainih.govscispace.com |
| Materials Science | Development of liquid crystals and luminescent Metal-Organic Frameworks (MOFs) ontosight.ai |
| Medicinal Chemistry | Precursor for the synthesis of potential therapeutic agents |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXSBHRRZNBTRT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32555-96-7, 40200-69-9 | |
| Record name | 4-Stilbene carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Stilbenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Formyl-trans-stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Stilbene Carboxaldehyde
Established Synthetic Routes to 4-Stilbene Carboxaldehyde
The construction of the this compound framework is efficiently achieved through several well-established synthetic routes. These methods are broadly categorized by the strategy used to form the stilbene (B7821643) core: olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons reactions, and various metal-catalyzed cross-coupling reactions. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and scalability.
Wittig-Type Reactions for Stilbene Core Formation
Wittig-type reactions are among the most powerful and widely used methods for alkene synthesis, providing a direct route to the stilbene core by coupling a phosphorus-stabilized carbanion with a carbonyl compound. mnstate.eduwikipedia.org This class of reactions is fundamental to the synthesis of this compound, allowing for the direct formation of the pivotal C=C bond. nih.gov
The classical Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide, often called a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com For the synthesis of this compound, this typically involves the reaction of benzyltriphenylphosphonium (B107652) chloride with 4-formylbenzoic acid or a related derivative. researchgate.net
The process begins with the preparation of the Wittig reagent from an alkyl halide and triphenylphosphine, followed by deprotonation with a strong base. lumenlearning.com The resulting ylide then attacks the carbonyl carbon of the aldehyde. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and the highly stable triphenylphosphine oxide, the latter being a key driving force for the reaction. lumenlearning.com The stereochemical outcome, whether the (E)- or (Z)-isomer predominates, is influenced by the nature of the substituents on the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org
| Component | Role in Reaction | Example for this compound Synthesis |
|---|---|---|
| Phosphonium Salt | Precursor to the ylide | Benzyltriphenylphosphonium chloride |
| Aldehyde | Carbonyl electrophile | Terephthalaldehyde or 4-Formylbenzoic acid |
| Base | Deprotonates the phosphonium salt to form the ylide | Sodium hydroxide, n-Butyllithium |
| Product | Target alkene | This compound |
| Byproduct | Thermodynamic driving force | Triphenylphosphine oxide |
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, particularly in the synthesis of (E)-alkenes. wikipedia.orgyoutube.com This reaction employs a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate (B1237965) ester with a base. wiley-vch.de These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wiley-vch.de
A key benefit of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup, simplifying product purification compared to the often-difficult separation of triphenylphosphine oxide in the standard Wittig reaction. organic-chemistry.org The HWE reaction typically shows excellent (E)-selectivity for the resulting alkene, which is a significant advantage for synthesizing trans-stilbene (B89595) derivatives. wikipedia.orgorganic-chemistry.org The reaction proceeds through nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by elimination to form the alkene. wikipedia.org
For synthesizing this compound, a common strategy involves reacting diethyl benzylphosphonate with terephthalaldehyde. The reaction is initiated by a base, such as potassium tert-butoxide, which deprotonates the phosphonate to form the reactive carbanion. juliethahn.com
| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |
| Stereoselectivity | Variable; non-stabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes | Generally high selectivity for (E)-alkenes |
| Reactivity of Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic |
Oxidation Strategies for Carboxaldehyde Introduction
In many synthetic routes to substituted stilbenes, the functional groups are incorporated into the precursors before the stilbene core is formed. For this compound, this means that a key step can be the oxidation of a more stable precursor group, such as a methyl or hydroxymethyl group, on one of the aromatic rings to generate the required aldehyde functionality.
For instance, a common precursor is 4-methylstilbene. The methyl group can be subjected to oxidation to yield the desired carboxaldehyde. Various oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to ensure selective oxidation of the methyl group without affecting the stilbene double bond or the aromatic rings. This strategic functional group interconversion is a vital tool in the synthesis of complex stilbene derivatives.
Homocoupling and Cross-Coupling Approaches to Stilbenes
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of stilbenes, offering alternative pathways to olefination methods. rsc.org These reactions, including Suzuki, Heck, and Negishi couplings, allow for the formation of the stilbene C=C bond by joining two different aryl fragments. nih.gov Such methods are particularly valuable for creating unsymmetrical stilbenes with a high degree of control and functional group tolerance. nih.govacs.org
A notable method for the synthesis of symmetrical stilbenes is the homocoupling of aryl aldehyde tosylhydrazones. researchgate.net In this reaction, two molecules of an aryl aldehyde tosylhydrazone are coupled in the presence of reagents such as lithium tert-butoxide and trimethyl borate, typically under reflux in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This process yields symmetrical (E)-stilbenes in good yields. researchgate.net
While this specific method produces symmetrical stilbenes (where the substituents on both aryl rings are identical), it underscores the utility of coupling strategies in stilbene synthesis. To produce an unsymmetrical compound like this compound, a cross-coupling approach involving two different aryl partners would be necessary. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of the stilbene backbone, a core component of this compound, is frequently achieved through palladium-catalyzed cross-coupling reactions. These methods are valued for their efficiency and tolerance of various functional groups. Key reactions include the Heck, Suzuki, Stille, and Negishi reactions, which have all been successfully applied to the synthesis of stilbene derivatives. uliege.be
The Mizoroki-Heck reaction, in particular, is a prominent method for forming the characteristic carbon-carbon double bond of the stilbene structure. nih.gov This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a common approach is the reaction of styrene (B11656) with a halogenated benzaldehyde (B42025), such as 4-bromobenzaldehyde. nih.gov This specific palladium-catalyzed reaction has been shown to produce the target stilbene in high yields, often around 90%. nih.gov
Another powerful palladium-catalyzed method is the Suzuki reaction, which couples an organoboron compound (like a boronic acid) with an organohalide. uliege.be This reaction is known for its high selectivity and the use of reagents that are often less sensitive to water compared to other organometallic reagents. uliege.be The synthesis of stilbene derivatives through Suzuki coupling can involve reacting a styrylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. uliege.be
The Negishi cross-coupling, which utilizes an organozinc reagent, also provides a regioselective route to stilbene synthesis. For instance, an arylvinyl iodide can be coupled with an arylzinc reagent in the presence of a palladium catalyst to produce an E-stilbene. nih.gov In the context of this compound, this could involve a suitably functionalized arylzinc reagent reacting with a vinyl iodide bearing the aldehyde group, or vice versa.
| Reaction | Reactants | Catalyst System (Example) | Key Features |
| Mizoroki-Heck | Styrene + Halogenated Benzaldehyde | Pd(OAc)₂, Base (e.g., NaOAc) | High yields, good functional group tolerance. uliege.benih.gov |
| Suzuki | Styrylboronic Acid + Aryl Halide | Pd(OAc)₂, Ligand (e.g., Imidazolinium) | High selectivity, reagents insensitive to water. uliege.be |
| Negishi | Arylvinyl Iodide + Arylzinc Reagent | Palladium Catalyst | Regioselective synthesis of E-stilbenes. nih.gov |
Advanced Synthetic Considerations and Green Chemistry Principles
Modern synthetic strategies for this compound increasingly focus on sustainability, efficiency, and precise molecular control. This includes stereoselective synthesis, the development of advanced catalyst systems, and the optimization of reaction conditions.
Stereoselective Synthesis and Isomer Control (E/Z Isomerism)
Stilbenes exist as two geometric isomers, (E)- and (Z)-, which can exhibit different physical, chemical, and biological properties. nih.gov The (E)-isomer, also known as the trans-isomer, is generally thermodynamically more stable. nih.gov Consequently, many synthetic methods are designed to favor its formation. nih.gov
While classical Wittig olefination can be used for stilbene synthesis, it often results in poor control over the E/Z stereochemistry. nih.gov In contrast, the Horner-Wadsworth-Emmons (HWE) reaction typically provides higher E-selectivity, leading to the preferential formation of the trans-isomer. nih.govresearchgate.net
Isomerization from the less stable (Z)-isomer to the more stable (E)-isomer can be induced under certain conditions. For example, the presence of a catalytic amount of a mild acid can promote the Z → E isomerization of stilbene derivatives. rsc.org This process can be controlled and even reversed by photolysis, which can induce E → Z photoisomerization, making these compounds potential molecular switches. rsc.org The choice of catalyst and reaction conditions in cross-coupling reactions also plays a crucial role in determining the E/Z ratio of the final product. nsf.gov
Catalyst Systems in this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, influencing yield, selectivity, and reaction conditions. Palladium-based catalysts are the most widely used.
Commonly employed systems include mixtures of palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands such as triphenylphosphine or tri-o-tolylphosphine. google.com The activity of these catalysts can be enhanced, particularly for less reactive aryl chlorides, by using specific ligands like phosphites or by adding salts such as tetraphenylphosphonium (B101447) chloride. uliege.be The use of N-methylpyrrolidinone (NMP) as a solvent has also been shown to be effective in these systems. uliege.be
Phase-transfer catalysis (PTC) offers a greener alternative by enabling reactions between reactants in different phases. researchgate.net For instance, the Horner-Wadsworth-Emmons reaction for stilbene synthesis can be carried out in a solid-liquid PTC system using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst. researchgate.net This system has been found to be particularly effective for reactions involving electron-poor benzaldehydes. researchgate.net
More recently, research has explored the use of various Lewis acid catalysts and heterogeneous catalysts, such as palladium supported on hydrotalcite, which offer the advantage of being reusable. uliege.bechemrxiv.org
| Catalyst System | Reaction Type | Advantages |
| Pd(OAc)₂ / Phosphine Ligands | Heck, Suzuki, etc. | Widely applicable, well-understood. uliege.begoogle.com |
| Pd(OAc)₂ / P(OR)₃ or Ph₄PCl | Heck (with aryl chlorides) | High activity for less reactive substrates. uliege.be |
| Tetrabutylammonium bromide (TBAB) | Horner-Wadsworth-Emmons | Phase-transfer catalysis, milder conditions. researchgate.net |
| Palladium on Hydrotalcite | Heck | Heterogeneous, reusable catalyst. uliege.be |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The nature of the base, solvent, temperature, and reaction time are all critical factors. uliege.be
In palladium-catalyzed reactions like the Heck reaction, the choice of base is crucial. Non-coordinating amines such as N-ethylmorpholine or inorganic bases like sodium acetate have proven to be effective. uliege.be The solvent also plays a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) are often used. uliege.begoogle.com
For instance, in the Heck coupling of chlorobenzene (B131634) and styrene, optimal results were achieved using sodium acetate as the base and NMP as the solvent. uliege.be The addition of a small amount of N,N-dimethylglycine (DMG) was found to enhance the regioselectivity for the desired (E)-1,2-stilbene isomer. uliege.be Temperature and reaction time must also be carefully controlled to maximize product formation while minimizing side reactions. researchgate.net
Derivatization and Functionalization Strategies of this compound
The aldehyde group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. A key strategy is the introduction of electron-donating or electron-accepting groups to tune the electronic and photophysical properties of the stilbene core.
Introduction of Electron-Donor and Electron-Acceptor Moieties
The introduction of electron-donating groups (EDGs) and electron-acceptor groups (EAGs) onto the stilbene framework can create donor-acceptor (D-A) type molecules with interesting properties, such as enhanced fluorescence. chemrxiv.org
Electron-Donating Groups (EDGs): These groups, such as methoxy (B1213986) (-OMe) or amino (-NR₂) groups, can be introduced onto the aromatic rings of the stilbene structure. For example, the synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene was achieved through sequential palladium-catalyzed amination reactions. nih.gov The amino group acts as a strong electron donor, significantly influencing the molecule's electronic properties. nih.gov
Electron-Acceptor Groups (EAGs): Groups like cyano (-CN) or nitro (-NO₂) act as electron acceptors. The synthesis of stilbenes substituted with a cyano group has been reported, creating D-A structures that exhibit bathochromic shifts in their absorption spectra. chemrxiv.org
The aldehyde group of this compound itself acts as a moderate electron-withdrawing group. This inherent functionality can be used as a starting point for creating more complex derivatives. For example, it can undergo condensation reactions or be converted to other functional groups, which can then be coupled with moieties bearing strong donor or acceptor groups to create a diverse library of functionalized stilbenes.
Polymerization Initiators and Monomer Synthesis
The aldehyde group in this compound serves as a key reactive site for its conversion into molecules capable of initiating or participating in polymerization reactions. Methodologies primarily focus on transforming the aldehyde into a functional group that can either initiate a polymerization process, such as Atom Transfer Radical Polymerization (ATRP), or act as a polymerizable moiety, like a vinyl or acrylate (B77674) group.
One common strategy involves the reduction of the aldehyde to an alcohol, followed by esterification to introduce an ATRP initiating site. For instance, the reduction of this compound to trans-4-stilbene methanol (B129727) creates a hydroxyl group that can be further reacted. While direct examples starting from this compound are not extensively detailed in readily available literature, a known pathway for a similar stilbene derivative involves the reaction of trans-4-stilbene methanol with 2-isocyanatoethyl methacrylate (B99206). This reaction yields a stilbene-containing urethane (B1682113) methacrylate monomer, which can then undergo free radical polymerization. nih.gov
Another plausible, though less directly documented, approach for creating an ATRP initiator would involve the conversion of the aldehyde to a benzylic halide. Standard organic transformations could be employed to first reduce the aldehyde to an alcohol and then convert the alcohol to a bromide or chloride, a functional group well-suited for initiating ATRP.
The synthesis of monomers from this compound often utilizes classic organic reactions like the Wittig reaction to introduce a polymerizable double bond. tamu.edu By reacting this compound with a phosphorus ylide containing a vinyl group, a stilbene derivative with an additional vinyl moiety suitable for radical polymerization can be synthesized. For example, the reaction with methylenetriphenylphosphorane (B3051586) would yield 4-vinylstilbene. This monomer can then be polymerized to create polymers where the stilbene unit is incorporated into the polymer backbone or as a pendant group, depending on the specific monomer structure.
The following table summarizes potential synthetic pathways for converting this compound into functional molecules for polymerization:
| Starting Material | Reagent(s) | Product Type | Potential Polymerization Method |
| This compound | 1. NaBH4 (or other reducing agent) 2. 2-Bromoisobutyryl bromide | ATRP Initiator | Atom Transfer Radical Polymerization (ATRP) |
| This compound | Methylenetriphenylphosphorane (Wittig Reagent) | Vinyl Monomer | Free Radical Polymerization, RAFT, etc. |
| This compound | 1. NaBH4 (or other reducing agent) 2. Acryloyl chloride | Acrylate Monomer | Free Radical Polymerization, RAFT, etc. |
These synthetic strategies enable the incorporation of the rigid and photoactive stilbene moiety into various polymer architectures. The resulting polymers often exhibit interesting properties, such as fluorescence and photo-responsiveness, which are valuable for applications in optical materials and smart devices.
Detailed research has demonstrated the polymerization of stilbene-containing monomers to yield polymers with specific functionalities. For example, stilbene-containing polyacrylates have been synthesized via free radical polymerization using AIBN as an initiator. nih.gov The copolymerization of such monomers with others, like methyl methacrylate (MMA), allows for the tuning of the polymer's physical and optical properties. nih.gov
The following table outlines representative data from the polymerization of a stilbene-based monomer:
| Monomer | Comonomer | Initiator | Polymerization Method | Yield (%) |
| Stilbene Urethane Methacrylate | Methyl Methacrylate (MMA) | AIBN | Free Radical Polymerization | 48 |
Data synthesized from related studies on stilbene-containing monomers. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Stilbene Carboxaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In 4-Stilbene carboxaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, the vinylic protons of the stilbene (B7821643) backbone, and the aromatic protons of the two phenyl rings.
The chemical shift of the aldehydic proton is typically found in the downfield region, around 9.5-11 ppm, due to the deshielding effect of the carbonyl group. libretexts.org The vinylic protons of the trans-isomer of stilbene derivatives generally appear as a pair of doublets with a large coupling constant (J) of approximately 16 Hz, indicative of the trans-configuration of the double bond. researchgate.net In contrast, the cis-isomer would show a smaller coupling constant, typically in the range of 10-12 Hz. The aromatic protons resonate in the range of 7-8 ppm, and their splitting patterns provide information about the substitution pattern on the phenyl rings.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-4-Stilbene Carboxaldehyde
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic Proton (-CHO) | ~9.9 | Singlet | - |
| Vinylic Protons (-CH=CH-) | ~7.2 - 7.5 | Doublet | ~16 |
| Aromatic Protons | ~7.3 - 7.9 | Multiplet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. libretexts.org The sp² hybridized carbons of the aromatic rings and the vinyl group resonate in the region of 110-150 ppm. libretexts.org The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the phenyl rings.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for trans-4-Stilbene Carboxaldehyde
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl Carbon (-CHO) | ~192 |
| Aromatic and Vinylic Carbons | ~125 - 145 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for the complete structural assignment of complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent vinylic protons and between neighboring aromatic protons, helping to assign the signals within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC experiment on this compound would show a correlation between the aldehydic proton and the carbon atom of the phenyl ring to which the aldehyde group is attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.26 g/mol ). sigmaaldrich.com The fragmentation of the molecular ion upon electron impact (EI) can lead to the formation of several characteristic fragment ions. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.org Aromatic compounds often show stable molecular ions and fragment ions resulting from the cleavage of the aromatic ring system.
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 207 | [M-H]⁺ |
| 179 | [M-CHO]⁺ |
| 178 | [M-CHO-H]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₅H₁₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. nih.gov The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2750 and 2850 cm⁻¹. nih.gov The C=C stretching of the stilbene double bond and the aromatic rings gives rise to absorptions in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations of the trans-disubstituted double bond are observed around 960 cm⁻¹.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aldehyde (-CHO) | C=O stretch | ~1705 | Weak |
| Aldehyde (-CHO) | C-H stretch | ~2750, ~2850 | - |
| Alkene (-CH=CH-) | C=C stretch | ~1630 | Strong |
| Aromatic (C₆H₅-) | C=C stretch | ~1600, ~1490 | Strong |
| trans-Alkene | C-H out-of-plane bend | ~960 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed correspond to these electronic transitions, providing valuable information about the molecule's π-electron system.
The UV-Vis spectrum of a trans-stilbene (B89595) derivative is typically characterized by intense absorption bands resulting from π → π* transitions within the conjugated polyene system. For the parent trans-stilbene molecule, a strong absorption band is observed around 295-310 nm. omlc.orgresearchgate.netresearchgate.net The introduction of a carboxaldehyde (-CHO) group at the 4-position of the stilbene core extends the conjugation and introduces additional electronic transitions. The carboxaldehyde group itself contains non-bonding (n) electrons on the oxygen atom and a π-system within the carbonyl double bond.
Consequently, the spectrum of this compound is expected to exhibit two primary types of transitions:
π → π Transitions:* These are high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals of the extensive conjugated system, which includes the two phenyl rings, the ethylenic bridge, and the carbonyl group. The extended conjugation caused by the electron-withdrawing carboxaldehyde group typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted stilbene. masterorganicchemistry.com
n → π Transitions:* These are typically much weaker (lower intensity) absorptions that occur at longer wavelengths. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the conjugated system.
The precise position and intensity of these absorption bands are sensitive to the solvent environment. nih.gov Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima (solvatochromism).
Table 1: Representative UV-Vis Absorption Maxima (λmax) for trans-Stilbene and Related Derivatives This table provides data for the parent compound and a closely related derivative to illustrate the typical absorption regions. Specific experimental values for this compound may vary.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Transition Type | Reference |
|---|---|---|---|---|---|
| trans-Stilbene | Hexane | 294 | 34,010 | π → π | omlc.org |
| trans-Stilbene | 95% Ethanol | 295.5 | 29,000 | π → π | omlc.org |
| cis-Stilbene | Not Specified | 285 | Not Specified | π → π* | researchgate.net |
Photoisomerization Monitoring by UV-Vis
A hallmark photochemical reaction of stilbenes is the reversible trans-cis (or E/Z) isomerization upon irradiation with UV light. iupac.org UV-Vis spectroscopy is the primary technique used to monitor this process in real-time. The trans and cis isomers of stilbene derivatives have distinct molecular geometries and, consequently, different electronic properties and UV-Vis absorption spectra.
The trans isomer is typically more planar and possesses a more extended conjugated system, leading to a strong absorption at a longer wavelength (e.g., >300 nm). researchgate.net In contrast, the cis isomer is sterically hindered, causing the phenyl rings to twist out of plane. This disruption of conjugation results in a blue shift (a shift to a shorter wavelength) of the main absorption band, which also often has a lower intensity. researchgate.net
The photoisomerization process can be followed by recording the UV-Vis spectrum of a solution of this compound at various time intervals during irradiation with a suitable wavelength of UV light. The following spectral changes are typically observed:
A progressive decrease in the absorbance of the main π → π* transition band of the trans isomer.
A concurrent increase in absorbance at a shorter wavelength, corresponding to the formation of the cis isomer.
The presence of one or more isosbestic points, which are specific wavelengths where the molar absorptivities of the trans and cis isomers are equal. The observation of a clear isosbestic point indicates a clean conversion from one species to another without significant side reactions.
Eventually, the system reaches a photostationary state (PSS), where the rates of the forward (trans → cis) and reverse (cis → trans) photoisomerization reactions become equal, and no further net change in the absorption spectrum is observed. The composition of the mixture at the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse reactions. The quantum yield (Φ) of photoisomerization, which represents the efficiency of the photochemical process, can be calculated from these spectral changes. It is defined as the number of molecules undergoing isomerization divided by the number of photons absorbed. Stilbene derivatives can exhibit quantum yields for trans → cis isomerization that are often in the range of 0.2 to 0.5 in solution. researchgate.netresearchgate.netnih.gov
Table 2: Representative Photoisomerization Quantum Yields (Φ) for Stilbene Derivatives This table presents quantum yield data for the parent stilbene to illustrate the typical efficiency of the isomerization process.
| Compound | Isomerization Process | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Stilbene | trans → cis | Various | ~0.5 | researchgate.net |
| 4-Nitro-4′-methoxystilbene | trans → cis | Various | Reported | researchgate.net |
| Stilbene | Fluorescence (competing process) | Hexane | 0.044 | omlc.org |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For stilbene derivatives, X-ray crystallography is particularly valuable for establishing the geometry of the ethylenic bond and the degree of planarity of the molecule.
The crystal structure of the parent trans-stilbene has been studied extensively, confirming the (E)-configuration of the double bond and showing that the molecule is nearly planar in the crystalline phase, though minor deviations can occur. researchgate.net For derivatives like this compound, a single-crystal X-ray diffraction experiment would provide key structural parameters, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice and the arrangement of molecules within it.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the fundamental repeating unit of the crystal.
Molecular Conformation: It would confirm the trans configuration and quantify the torsion angles between the phenyl rings and the central C=C bond. This is crucial for understanding how substituents and crystal packing forces may distort the molecule from perfect planarity.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking, or other van der Waals forces that stabilize the crystal lattice.
While the crystal structures of numerous stilbene derivatives have been reported, specific, publicly available crystallographic data for this compound (4-formyl-trans-stilbene) could not be located in the searched literature. researchgate.net Therefore, a data table of its crystallographic parameters cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the structural chemistry of stilbene-based functional molecules.
Photophysical Investigations of 4 Stilbene Carboxaldehyde
Fluorescence and Luminescence Properties of 4-Stilbene Carboxaldehyde and its Analogues
The introduction of a carboxaldehyde group at the 4-position of the stilbene (B7821643) backbone significantly influences its emission properties. This substitution creates a "push-pull" system, where the phenyl ring acts as an electron donor and the aldehyde group as an electron acceptor, leading to unique photophysical behaviors.
Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and timescale of the emission process. For stilbene derivatives, these values are highly sensitive to the nature and position of substituents. In the case of trans-4,4′-disubstituted stilbenes, the donor-acceptor characteristics of the substituents play a significant role in determining their fluorescence properties.
While specific data for this compound is not extensively tabulated in isolation, studies on analogous 4,4'-disubstituted stilbenes provide valuable insights. For instance, the presence of an electron-withdrawing group like an aldehyde is expected to modulate the quantum yield and lifetime. The fluorescence quantum yields and lifetimes for a series of trans-4,4′-disubstituted stilbenes in various solvents have been measured, and this data can be used to infer the behavior of this compound. Generally, push-pull stilbenes exhibit fluorescence that is strongly dependent on solvent polarity. researchgate.net
Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of Selected trans-4,4′-Disubstituted Stilbene Analogues in Cyclohexane
| Substituent (X) | Substituent (Y) | Φf | τf (ns) |
|---|---|---|---|
| H | CHO | Data not available | Data not available |
| N(CH₃)₂ | NO₂ | 0.70 | - |
| OCH₃ | CN | 0.58 | 1.15 |
| NH₂ | H | 0.02 | <0.1 |
Data for this compound is not explicitly available in the referenced literature. The table includes representative data for other push-pull stilbene systems to provide context.
Solvatochromism and Environmental Effects on Emission
Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited states of the molecule. wikipedia.org this compound, with its push-pull electronic structure, is expected to exhibit significant solvatochromism.
In nonpolar solvents, the emission spectrum is typically structured and appears at higher energies (blue-shifted). As the solvent polarity increases, the emission spectrum often becomes broad, structureless, and shifts to lower energies (red-shifted). This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. This phenomenon is a hallmark of molecules with a significant increase in dipole moment upon excitation, a characteristic feature of intramolecular charge transfer. wikipedia.orgresearchgate.net
Intramolecular Charge Transfer (ICT) Phenomena
The presence of both an electron-donating phenyl group and an electron-accepting carboxaldehyde group in this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netnih.gov When the molecule absorbs a photon, an electron is promoted from a molecular orbital primarily localized on the donor part of the molecule to one that is more localized on the acceptor part.
Photoisomerization Dynamics and Mechanisms
Like its parent compound, stilbene, this compound can undergo photoisomerization, a reversible process of conversion between its trans and cis isomers upon irradiation with light. nih.gov This process is a fundamental photochemical reaction and is a key deactivation pathway for the excited state.
Trans-to-Cis Photoisomerization and Reverse Processes
Upon absorption of a photon, the trans isomer of this compound is excited to the first excited singlet state (S1). From this state, the molecule can undergo rotation around the central ethylenic double bond. This rotation leads to a perpendicular, or "phantom," singlet state, which is a common intermediate in the photoisomerization of stilbenes. From this perpendicular state, the molecule can relax to the ground state (S0) as either the trans or the cis isomer. The reverse process, cis-to-trans photoisomerization, can also be induced by light. nih.gov
The quantum yield of photoisomerization (Φt→c) is a measure of the efficiency of this process. For many stilbene derivatives, the sum of the fluorescence quantum yield and the photoisomerization quantum yield is close to unity, indicating that these are the two primary deactivation pathways for the excited singlet state. The presence of the aldehyde group can influence the energy barrier to rotation in the excited state and thus affect the photoisomerization quantum yield. researchgate.net
Table 2: Photoisomerization Quantum Yields (Φt→c) of Selected trans-Stilbene (B89595) Analogues in n-Hexane
| Compound | Φt→c |
|---|---|
| trans-Stilbene | 0.49 |
| trans-4-Nitrostilbene | 0.4 - 0.5 |
| trans-4-Aminostilbene | 0.04 |
Excited State Deactivation Pathways
The primary deactivation pathways for the S1 state of trans-4-stilbene carboxaldehyde are:
Fluorescence: Radiative decay from the S1 state back to the S0 state, resulting in the emission of a photon.
Trans-to-Cis Isomerization: Non-radiative decay involving rotation around the central double bond to form the cis isomer.
Internal Conversion: A non-radiative decay process directly from the S1 state to the S0 state, which is generally less efficient for stilbenes in fluid solution.
Intersystem Crossing: A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). From the triplet state, the molecule can also undergo isomerization or decay back to the ground state. The efficiency of intersystem crossing is generally low for trans-stilbene itself but can be influenced by substituents.
The competition between these pathways is highly dependent on factors such as the solvent environment and temperature. For instance, in viscous or rigid media, the photoisomerization process is hindered, which can lead to an increase in the fluorescence quantum yield.
Influence of Molecular Structure on Photoisomerization
The photoisomerization of stilbene and its derivatives, such as this compound, is a cornerstone of their photochemistry, involving a reversible transformation between trans (E) and cis (Z) isomers upon light absorption. The efficiency and pathway of this isomerization are profoundly influenced by the molecule's structural characteristics. The process is not a simple one-dimensional rotation around the central double bond. Instead, theoretical models for stilbene indicate that both torsion and pyramidalization are essential to reach a minimal energy conical intersection, which is the point where the molecule efficiently quenches from the excited electronic state back to the ground state. acs.org
The substitution pattern on the phenyl rings plays a critical role. While specific studies on this compound are detailed, research on analogous molecules provides significant insights. For instance, deuteration of the vinyl positions in stilbene has been shown to have a substantial isotope effect, increasing transient lifetimes and fluorescence yields, which suggests the involvement of out-of-plane C-H bending motions in the isomerization process. bgsu.edu This implies that the aldehyde group in this compound, through its electronic and steric effects, modulates the potential energy surfaces of the excited states, thereby influencing the isomerization dynamics.
Furthermore, the molecular environment can impose physical constraints that alter the photoisomerization pathway. Studies on related stilbenes have shown that geometric isomerization can be restricted when the molecule is confined within the cavity of a host molecule, such as a water-soluble deep cavity cavitand. nih.gov This restriction highlights the importance of free volume for the twisting motion required for isomerization, a factor that is also relevant in condensed phases and polymer matrices.
Photochemical Reactivity and Photoproduct Formation
Beyond isomerization, this compound can undergo several other photochemical reactions, leading to the formation of various photoproducts. These reactions are often dependent on the experimental conditions, such as solvent, concentration, and the presence of other chemical species.
Photocleavage Reactions
Investigations into stilbene derivatives reveal that the core stilbene moiety is susceptible to photocleavage under UV irradiation. In studies of 4,4′-bis(2-benzoxazolyl)stilbene (BBS), a related compound, it was discovered that upon irradiation, the stilbene unit of both trans and cis isomers undergoes cleavage. acs.orgnih.gov The resulting primary photoproduct is an aldehyde, which can subsequently be oxidized to the corresponding carboxylic acid under ambient conditions. acs.orgnih.govacs.org This suggests that this compound itself could be susceptible to cleavage at the central double bond or adjacent bonds, potentially leading to benzaldehyde (B42025) and other aromatic fragments, especially in the presence of oxygen. In another study involving a cobalt complex with a trans-4-stilbenecarboxylate ligand, irradiation led to the oxidation of the ligand, with benzaldehyde being identified as one of the oxidation products when the reaction was conducted in the presence of air. researchgate.net
[2+2] Photocycloadditions and Dimerization
At higher concentrations, stilbenes are known to undergo intermolecular [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. nih.gov This dimerization competes with photoisomerization and other photochemical pathways. The regiochemistry of this reaction is highly dependent on the alignment of the molecules in the excited state. In the solid state, the crystal packing predetermines the outcome. For example, studies on cocrystals of 4-stilbazole, a structural analog of this compound, have shown that slight variations in the spatial arrangement within the crystal can lead to different isomers of the dimer, such as the head-to-head or the head-to-tail photoproduct. rsc.org It is therefore expected that this compound would also exhibit concentration-dependent dimerization, yielding cyclobutane derivatives.
Photoinduced Processes in Polymer Matrices
When incorporated into a polymer matrix, the photochemical behavior of this compound can be significantly altered. The polymer environment can restrict molecular motion, affecting the efficiency of photoisomerization. Research on perdeuterated trans-stilbene grafted onto polystyrene has shown that the photoexcitation of the stilbene chromophore is influenced by the photoisomerization process, which introduces both the low-band-gap trans form and the high-band-gap cis form into the system. researchgate.net
Furthermore, the photoisomerization of stilbene units can be harnessed to induce macroscopic changes in materials. The integration of "stiff-stilbene" moieties into metallacycles has been used to create photoresponsive materials. nih.gov UV irradiation triggers a cis-to-trans isomerization of the stiff-stilbene core, which acts as a structural switch, transforming discrete metallacycles into extended metallosupramolecular polymers. nih.govnih.gov This principle suggests that polymers functionalized with this compound could be designed as photoresponsive materials, where light could be used to modulate properties like viscosity, morphology, or solubility.
Electrochemical Investigations
The extended π-conjugated system of this compound makes it an electrochemically active molecule, capable of participating in redox reactions.
Redox Behavior and Stability of Radical Species
Electrochemical studies on the closely related compound 4,4′-bis(2-benzoxazolyl)stilbene (BBS) provide valuable insights into the likely redox behavior of this compound. The electrochemistry of BBS is characterized by irreversible oxidation, which results in the formation of an unstable and highly reactive radical cation. acs.orgnih.govacs.org Similarly, the reduction (cathodic) process is also irreversible, generating a radical anion. nih.gov
The stability of such radical species is a critical factor in their potential applications. The persistence of an organic radical is determined by both thermodynamic and kinetic factors. rsc.org Thermodynamic stabilization can arise from conjugation with the π-system, which delocalizes the unpaired electron. rsc.orgbsb-muenchen.de However, many resonance-stabilized radicals are transient. rsc.org Kinetic stabilization, often achieved through steric hindrance that inhibits dimerization or other reactions, is also necessary for a radical to be persistent. rsc.org In the case of the this compound radical cation, the positive charge and spin density would be distributed across the stilbene backbone. However, the lack of significant steric shielding suggests that it would likely be a transient species, prone to follow-on chemical reactions, consistent with the irreversible behavior observed for the BBS analog. acs.orgnih.gov
Data Tables
Table 1: Photochemical Reactions of Stilbene Derivatives
| Reaction Type | Substrate Example | Conditions | Key Products |
| Photoisomerization | trans-Stilbene | UV Irradiation | cis-Stilbene |
| Photocleavage | 4,4′-bis(2-benzoxazolyl)stilbene | UV Irradiation (350 nm) | Aldehyde, Carboxylic Acid |
| [2+2] Photocycloaddition | 4-Stilbazole | Solid-State UV Irradiation | Cyclobutane Dimers |
| Photopolymerization | Stiff-Stilbene Metallacycles | UV Irradiation (387 nm) | Metallosupramolecular Polymers |
Table 2: Electrochemical Behavior of a Stilbene Derivative (BBS)
| Process | Potential | Characteristics | Resulting Species |
| Oxidation | N/A | Irreversible | Unstable Radical Cation |
| Reduction | N/A | Irreversible | Radical Anion |
Computational Chemistry Approaches to 4 Stilbene Carboxaldehyde
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and properties of many-body systems. For 4-Stilbene carboxaldehyde, DFT is instrumental in understanding its fundamental characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy. For this compound, which consists of two phenyl rings connected by an ethylene (B1197577) bridge and substituted with a carboxaldehyde group, several conformations are possible due to the rotation around single bonds.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the most stable conformer. The planarity of the stilbene (B7821643) backbone is a key feature. While trans-stilbene (B89595) tends to be nearly planar in its ground state, the addition of the carboxaldehyde group can influence the dihedral angles between the phenyl rings and the vinyl group. Theoretical studies on hydrazone derivatives of trans-4-stilbenecarboxaldehyde have noted that different isomers can have very similar energies, making it challenging to identify a single most probable geometry without experimental validation.
Table 1: Representative Calculated Geometrical Parameters for Stilbene Derivatives (Note: Data for the parent this compound is not readily available in published literature; this table is illustrative of typical parameters for related structures.)
| Parameter | Typical Calculated Value |
|---|---|
| C=C (vinyl) bond length | ~1.34 Å |
| C-C (vinyl-phenyl) bond length | ~1.48 Å |
| Phenyl Ring C-C bond lengths | ~1.39 - 1.41 Å |
| C=O (aldehyde) bond length | ~1.21 Å |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
For this compound, the HOMO is expected to be delocalized across the π-conjugated stilbene system, which acts as the primary electron donor. The LUMO is also anticipated to be distributed over the π-system, but with significant localization on the electron-withdrawing carboxaldehyde group. This distribution facilitates π → π* electronic transitions. DFT calculations provide quantitative values for these orbital energies and their gap, which is essential for predicting the molecule's behavior in charge transfer processes and its optical properties.
Table 2: Illustrative Frontier Orbital Energies for Stilbene-type Compounds (Note: Specific calculated values for this compound are not available in the cited literature.)
| Orbital | Typical Energy Range (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | ~3.0 to 4.5 |
Prediction of Spectroscopic Data (e.g., UV-Vis, NMR)
DFT-based methods can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which typically corresponds to the π → π* transition of the conjugated system. Studies on polymer films containing trans-4-stilbenecarboxaldehyde confirm that UV light induces significant changes in the absorption spectra, related to trans-cis isomerization. kyoto-u.ac.jp
Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound in a solvent or a polymer matrix, governed by a force field.
Such simulations could provide insights into:
Conformational Dynamics: How the molecule flexes and rotates around its single bonds at a given temperature.
Solvation Effects: The arrangement of solvent molecules around the solute and its influence on conformation and properties.
Interactions with other molecules: For instance, how this compound interacts with a polymer matrix or a biological target.
Quantum Mechanical (QM) Calculations for Reaction Mechanisms
QM calculations are vital for elucidating the mechanisms of chemical reactions. These methods go beyond static structures to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.
Transition State Analysis and Reaction Pathways
When this compound participates in a reaction, such as a condensation or an amination, it follows a specific pathway with an energy barrier. QM calculations can locate the transition state —the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state is key to understanding the reaction's kinetics.
For example, in the reductive amination of an aldehyde, DFT studies can model the initial formation of an imine, followed by its reduction. sci-hub.se The calculations would reveal the energy barriers for each step, identify any intermediates, and explain the reaction's selectivity. For the well-studied trans-cis photoisomerization of stilbene, computational studies have detailed the reaction pathways on excited-state potential energy surfaces, identifying key intermediates and transition states that govern the process. kyoto-u.ac.jp Similar methodologies could be applied to understand the specific reaction pathways involving this compound.
Computational Studies in Materials Science Applications
The unique π-conjugated system of the stilbene backbone makes its derivatives, including this compound, interesting candidates for materials science, particularly in the field of optoelectronics. Computational methods are instrumental in screening potential molecules and understanding their structure-property relationships before undertaking costly and time-consuming synthesis.
Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is widely used to predict the key properties of stilbene derivatives for their potential use in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These theoretical analyses focus on understanding the linear and nonlinear optical properties that are crucial for electroluminescent materials. nih.gov
Key parameters are calculated to evaluate a molecule's suitability for OLED applications. These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor as it relates to the electronic absorption and emission spectra of the material. researchgate.netmdpi.com For instance, in designing multifunctional compounds for OLEDs, calculations can reveal the relationship between molecular structures and their electroluminescent properties. researchgate.net
Theoretical studies on push-pull π-conjugated systems with a stilbene backbone investigate how different donor and acceptor groups influence the molecule's photophysical properties. nih.gov The introduction of various functional groups can modulate the charge transport capabilities, with calculations of ionization potentials, electron affinities, and reorganization energies helping to predict the hole and electron mobility of the compounds. researchgate.net By comparing the calculated properties of different stilbene-based structures, researchers can identify candidates with improved electron injection, charge mobility, and light-emitting efficiency. researchgate.net
Table 1: Key Parameters Calculated in Computational Studies for OLED Applications
| Parameter | Significance in OLEDs | Typical Computational Method |
|---|---|---|
| HOMO Energy | Relates to the ability to donate an electron (hole injection/transport). | DFT |
| LUMO Energy | Relates to the ability to accept an electron (electron injection/transport). | DFT |
| HOMO-LUMO Gap | Correlates with the energy of the first electronic transition (color of emission). | DFT |
| Absorption/Emission Wavelengths | Predicts the color of light absorbed and emitted by the material. | TD-DFT |
| Reorganization Energy | Indicates the ease of charge hopping between molecules (charge mobility). | DFT |
| Ionization Potential (IP) | Energy required to remove an electron; relates to hole injection barrier. | DFT |
| Electron Affinity (EA) | Energy released when an electron is added; relates to electron injection barrier. | DFT |
Computational Studies in Biological Systems
Computational methods are invaluable for exploring the biological activities of this compound and its analogs. These in silico techniques allow for the rapid screening of compounds and provide deep insights into the molecular mechanisms underlying their interactions with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is extensively applied to stilbene derivatives to understand their binding modes and to rationalize their biological activity. benthamdirect.comnih.govmdpi.com Docking simulations place the stilbene derivative into the active site of a receptor, and a scoring function is used to estimate the binding affinity, often reported as a docking score or binding energy in kcal/mol. nih.gov
These studies reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on stilbene derivatives as potential inhibitors of Bcl-2 antiapoptotic proteins identified oxyresveratrol (B150227) and pterostilbene (B91288) as having favorable docking scores and interactions. benthamdirect.com Similarly, the binding affinities of stilbene compounds against the SARS-CoV-2 main protease (Mpro) have been scrutinized using molecular docking, with compounds like astringin (B1665303) and isorhapontin (B1234551) showing higher binding affinities than reference ligands. nih.gov
In another study, trans-stilbene derivatives were docked into the active site of Cytochrome P450 1B1 (CYP1B1) to predict their binding modes. mdpi.com The information from these docking poses can then be used to build more complex models like 3D-QSAR. mdpi.com The accuracy of docking is often validated by comparing the predicted binding mode of a known inhibitor with its orientation in an experimentally determined crystal structure. mdpi.com
Table 2: Examples of Molecular Docking Studies on Stilbene Derivatives
| Protein Target | Stilbene Derivative Example(s) | Key Findings from Docking | Computational Tool Example |
|---|---|---|---|
| Bcl-2 family proteins | Pterostilbene, Oxyresveratrol | Identified as potential inhibitors based on docking scores and ligand-receptor interactions. benthamdirect.com | AutoDock 4.2 benthamdirect.com |
| SARS-CoV-2 Mpro | Astringin, Isorhapontin | Showed higher binding affinities (-9.319 and -8.166 kcal/mol, respectively) than reference antivirals. nih.gov | Schrödinger Maestro nih.gov |
| Cytochrome P450 1B1 (CYP1B1) | Various trans-stilbenes | Predicted binding modes that correlate with substitution patterns and inhibitory activity. mdpi.com | CDOCKER mdpi.com |
| Tyrosinase | Oxyresveratrol | Exhibited strong binding interactions through hydrogen bonds and hydrophobic contacts. mdpi.com | AutoDock Vina mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciforum.net For stilbene derivatives, QSAR models are developed to predict activities such as anticancer, antileukemic, and enzyme inhibition, thereby guiding the design of more potent analogs. nih.govsciforum.netnih.gov
In a typical QSAR study, a set of stilbene derivatives with known biological activities (e.g., IC50 values) is used. sciforum.netresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies), electronic, steric, or hydrophobic in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed activity. nih.govsciforum.net
For instance, a QSAR study on stilbenes with antileukemic activity found that properties like boiling point and the number of cis-bonds and methyl groups had a positive correlation with activity, while the number of methoxy (B1213986) and hydroxy groups showed a negative correlation. sciforum.net In another study on trans-stilbene derivatives as CYP1B1 inhibitors, a 3D-QSAR model was developed using ligand conformations obtained from molecular docking. nih.gov The predictive power of a QSAR model is assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). nih.govnih.gov A robust and validated QSAR model can be used to predict the activity of new, unsynthesized stilbene derivatives, prioritizing the most promising candidates for synthesis and testing. sciforum.netnih.gov
The antioxidant potential of stilbene derivatives is frequently investigated using computational methods, primarily DFT. mdpi.comnih.gov These studies calculate various quantum chemical descriptors that provide insight into the mechanisms of radical scavenging and the reactivity of the molecule. mui.ac.ir The primary mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPL-ET). nih.govrsc.org
Computational studies evaluate the thermodynamic feasibility of these pathways by calculating specific reactivity descriptors. nih.govmui.ac.ir
Bond Dissociation Enthalpy (BDE): This is the key descriptor for the HAT mechanism. A lower BDE for a phenolic O-H bond indicates that the hydrogen atom is more easily donated to a free radical. nih.gov Studies have shown that the presence and position of hydroxyl groups on the stilbene rings significantly influence BDE values. nih.gov
Ionization Potential (IP): This relates to the SET-PT mechanism and represents the energy required to remove an electron from the antioxidant. A lower IP facilitates the single electron transfer step. mui.ac.ir
Proton Affinity (PA): This is relevant to the SPL-ET mechanism and describes the enthalpy change associated with proton removal. A lower PA value indicates a more acidic phenol, favoring the initial proton loss step in polar solvents. rsc.org
By comparing these calculated values for different stilbene derivatives, researchers can predict their relative antioxidant efficacy. For example, computational analysis of natural stilbenes revealed that the presence of O-H groups on the B ring can increase antioxidant activity by decreasing the BDE of the O4'–H bond. nih.gov These theoretical findings often show good correlation with experimental antioxidant assays. mui.ac.ir
Table 3: Key Reactivity Descriptors for Predicting Antioxidant Activity
| Descriptor | Associated Antioxidant Mechanism | Interpretation for High Activity |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Low Value |
| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Low Value |
| Proton Affinity (PA) | Sequential Proton Loss-Electron Transfer (SPL-ET) | Low Value |
| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss-Electron Transfer (SPL-ET) | Low Value |
| HOMO Energy | General electron-donating ability | High Value (closer to zero) |
Advanced Applications and Research Horizons of 4 Stilbene Carboxaldehyde
Materials Science Applications
The rigid, conjugated core of the stilbene (B7821643) moiety, combined with the reactive aldehyde functional group, makes 4-Stilbene carboxaldehyde a valuable building block for a variety of advanced materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
While this compound itself is not extensively reported as a primary component in commercial OLEDs, its derivatives and the broader class of stilbene-based compounds are foundational in the field of organic electronics. The stilbene core provides a rigid, π-conjugated system that is essential for charge transport and luminescent properties. The aldehyde group in this compound offers a reactive site for synthesizing more complex, multifunctional molecules tailored for OLED applications.
Research into organic semiconductors has demonstrated that stilbene derivatives can be incorporated into materials for various layers of an OLED device, including the emissive layer and charge-transporting layers. The key is to modify the core structure to tune the electronic energy levels (HOMO/LUMO) and enhance properties like quantum yield and thermal stability. For instance, attaching donor and acceptor groups to the stilbene backbone can shift the emission color and improve charge injection/transport properties. Therefore, this compound serves as a crucial starting material or intermediate for creating bespoke semiconductors for next-generation displays and lighting.
Polymeric Materials and Thermosets
The aldehyde functionality of this compound makes it a prime candidate for incorporation into various polymer architectures through condensation polymerization. It can react with a variety of co-monomers, such as amines or phenols, to form high-performance polymers with the rigid stilbene unit integrated into the main chain. The incorporation of this rigid, photoactive moiety can impart unique thermal, mechanical, and optical properties to the resulting polymers.
In the realm of thermosets, this compound can be used to synthesize cross-linked networks. The aldehyde groups can undergo reactions to form stable linkages, creating a rigid, three-dimensional polymer structure. These materials are of interest for applications requiring high thermal stability and dimensional integrity, such as in microelectronics and aerospace components.
A frontier in polymer synthesis involves controlling polymerization through external stimuli like light. Research has shown that stilbene units can be incorporated into large, strained macrocycles. nih.govrsc.orgwisc.edu The photoisomerization of the stilbene double bond from the trans to the cis configuration (or vice versa) can dramatically alter the ring strain of the macrocycle. nih.gov This change in strain can be harnessed to trigger a Ring-Opening Metathesis Polymerization (ROMP). rsc.orgnih.gov
Specifically, one isomer (e.g., the Z-form) might be stable and unreactive, but upon irradiation with a specific wavelength of light, it converts to the more strained isomer (e.g., the E-form), which then readily undergoes polymerization. nih.gov This photo-triggerable ROP provides precise control over the initiation of polymerization, opening pathways for creating advanced materials with spatially defined structures. While this research has focused on specific stiff-stilbene macrocycles, the principle highlights a significant research horizon for derivatives of this compound. nih.govrsc.orgnih.gov
The creation of materials for selective gas capture, particularly for CO2 sequestration, is a critical area of research. Microporous organic polymers are promising candidates due to their high surface area and tunable chemical properties. nih.govresearchgate.net The rigid structure of this compound makes it an excellent building block for such materials.
Through polycondensation reactions, this compound can be used with other multi-functional monomers to create highly cross-linked, three-dimensional networks. The inherent rigidity of the stilbene units prevents the polymer network from collapsing, thus creating permanent, intrinsic microporosity. These pores can be tailored to selectively adsorb specific gas molecules like CO2. The aldehyde group provides a site for creating robust covalent bonds within the polymer framework, leading to materials with high thermal and chemical stability, which is essential for industrial gas separation processes. nih.govnih.gov
Holographic Storage Media
One of the most well-documented applications of this compound is in the field of holographic data storage. researchgate.netresearchgate.net This technology stores information in three dimensions within a material, offering the potential for incredibly high data density. The key mechanism relies on the photo-induced trans-cis isomerization of the stilbene moiety. researchgate.net
In a typical system, trans-4-stilbenecarboxaldehyde (SCA) is dispersed within a polymer matrix, such as poly(methyl methacrylate) (PMMA). researchgate.net When two intersecting laser beams (an object beam and a reference beam) illuminate the material, the trans-SCA molecules in the high-intensity regions of the interference pattern absorb UV light and convert to the cis-isomer. This isomerization causes a significant change in the material's refractive index. This spatially modulated refractive index pattern is the hologram, which stores the data. The recorded holographic gratings have been shown to be stable for months. researchgate.netresearchgate.net
| Parameter | Finding | Reference |
| Material Composition | trans-4-stilbenecarboxaldehyde (SCA) in a PMMA matrix | researchgate.net |
| Concentration | 13 wt% of SCA with respect to PMMA | researchgate.net |
| Mechanism | UV light-induced trans–cis photoisomerization | researchgate.netresearchgate.net |
| Recording Wavelength | UV laser (e.g., 257 nm frequency-doubled Ar laser) | researchgate.net |
| Key Property Change | Anisotropic changes in the absorption spectra and refractive index | researchgate.net |
| Stability | Recorded holographic gratings are stable for months at room temperature | researchgate.netresearchgate.net |
Liquid Crystals
The rigid, rod-like shape of the stilbene molecule makes it an ideal core structure, or mesogen, for liquid crystalline materials. These materials are crucial for display technologies (LCDs). By adding flexible terminal groups (like alkyl chains) to the stilbene core, molecules can be designed to exhibit various liquid crystal phases (e.g., nematic, smectic) over specific temperature ranges. mdpi.comwhiterose.ac.uk
This compound itself is a potential mesogen. The aldehyde group is polar and provides a site for further chemical modification, allowing for the synthesis of a wide array of liquid crystal molecules with tailored properties. For example, the aldehyde can be converted into an imine (Schiff base) or other functional groups to create new series of liquid crystalline compounds. Research on related stilbene derivatives shows that by carefully selecting the terminal groups, properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of mesophase can be precisely controlled. researcher.lifebeilstein-journals.org
Fluorescent Probes and Chemosensors
The inherent fluorescence of the stilbene moiety, coupled with the ability to modify the carboxaldehyde group, makes this compound an excellent starting point for designing probes that can detect and quantify specific biological molecules, ions, and environmental properties within living systems.
Detection of Biological Molecules and Processes
Derivatives of this compound have been engineered to create highly specific fluorescent probes for monitoring key biological molecules and processes, offering insights into disease mechanisms and cellular functions.
A significant area of research has been the development of stilbene-based fluorescent probes for the detection of amyloid-β (Aβ) plaques, a hallmark of neurodegenerative conditions like Alzheimer's disease. The stilbene structure allows these molecules to bind to the beta-sheet structures of amyloid fibrils, and modifications derived from the 4-carboxaldehyde functional group can be used to tune their binding affinity and spectral properties. Research has demonstrated that fluorinated stilbene derivatives can exhibit high binding affinities for Aβ plaques in brain homogenates from Alzheimer's patients.
| Compound Derivative | Binding Affinity (Ki) |
|---|---|
| Fluorinated Stilbene Derivative 1 | 5.0 ± 1.2 nM |
| Fluorinated Stilbene Derivative 2 | 15 ± 6 nM |
| 4-N,N-dimethylamino-4'-methoxy stilbene | < 10 nM |
| 4-N-monomethylamino-4'-hydroxy stilbene | < 10 nM |
While this compound itself is an aldehyde, its scaffold is instrumental in developing probes for the detection of other aldehydes in biological systems. The strategy involves modifying the this compound base to incorporate a reaction trigger that is highly selective for aldehydes. For instance, a common approach is to introduce a moiety like 2-aminothiophenol. The reaction of this group with an aldehyde leads to the formation of a dihydrobenzothiazole, a process that can be designed to activate a strong fluorescent response. This "turn-on" mechanism allows for the sensitive and selective detection of aldehydes, which are often associated with oxidative stress and various pathological conditions. These probes are valuable for exploring the diverse roles of aldehydes in biological functions and diseases within living systems.
Metal Ion Sensing
The stilbene framework can be functionalized to create chemosensors for specific metal ions. By attaching an ionophore (a chemical species that reversibly binds ions) to the stilbene fluorophore, a system can be designed where ion binding modulates the fluorescence output. For example, a stilbene derivative conjugated with a di-2-picolylamine (dpa) group has been shown to be a highly sensitive and selective sensor for copper ions (Cu²⁺ and Cu⁺). The binding of copper ions to the dpa group quenches the fluorescence of the stilbene moiety through an internal charge transfer mechanism. This sensor demonstrates high specificity for copper, with minimal interference from a wide range of other metal ions, including Ag⁺, Al³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Sn²⁺, and Zn²⁺. nih.gov Furthermore, naphthyl-cored stilbene derivatives have shown promise in selectively sensing trivalent ions such as Fe³⁺, Cr³⁺, and Al³⁺.
| Parameter | Value |
|---|---|
| Target Ion | Cu²⁺ |
| Detection Mechanism | Fluorescence "turn-off" |
| Limit of Detection | 2.36 x 10⁻⁷ mol L⁻¹ |
Microviscosity Probes in Biological Membranes
The viscosity of cellular membranes is a critical parameter that influences a variety of cellular processes, including signal transduction and protein function. Stilbene derivatives can be designed to act as "molecular rotors," whose fluorescence properties are sensitive to the viscosity of their immediate environment. The principle behind these probes is that in a low-viscosity environment, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. In a more viscous medium, such as a lipid bilayer, this rotation is hindered, leading to an increase in fluorescence quantum yield and lifetime. The rate of photoisomerization of the stilbene fragment is dependent on the viscosity of the media, making it a useful parameter for probing the dynamics of biological membranes. This allows for the mapping of microviscosity changes within different regions of the cell membrane, providing valuable insights into membrane fluidity and organization.
Biomedical and Pharmaceutical Research
Beyond their use as sensors, derivatives of this compound are actively being investigated for their therapeutic potential across a range of diseases. The stilbene core is a common motif in many biologically active natural products, and synthetic derivatives offer the opportunity to enhance these activities.
Research into stilbene derivatives has revealed significant potential in several key areas of biomedical and pharmaceutical science:
Anticancer Activity : Numerous stilbene-based compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.
| Compound Derivative | OECM-1 (Oral Cancer) | HSC-3 (Oral Cancer) |
|---|---|---|
| Compound 4c | 16.38 | 18.22 |
| Compound 4d | - | 18.06 |
| Compound 4i | 9.62 | - |
Antimicrobial Properties : Stilbene derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria. The presence and position of hydroxyl and other functional groups on the stilbene rings are crucial for their antibacterial activity.
| Compound | MIC (µg/mL) |
|---|---|
| Pterostilbene (B91288) | 32 |
| Piceatannol | 64–256 |
| Pinostilbene | 128 |
| Di-DHS | 10 |
Antidiabetic Effects : Certain stilbene derivatives have been investigated for their potential in managing diabetes. They can act as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. By inhibiting these enzymes, stilbene derivatives can help to lower postprandial blood glucose levels.
| Compound | α-Amylase Inhibitory Activity |
|---|---|
| Compound 5e | 13.3 |
| Compound 5f | 28.2 |
| Compound 6e | - |
| Acarbose (Reference Drug) | 30.2 ± 0.1 |
Anticancer and Antitumor Research
The stilbene scaffold is a cornerstone in the development of novel anticancer agents, with extensive research focused on synthetic modifications to enhance antitumor activity and improve bioavailability. nih.govijesrr.org Natural stilbenes like resveratrol (B1683913) and synthetic analogues have demonstrated potent chemotherapeutic activity against a wide variety of cancers. nih.gov The anticancer effects of stilbene derivatives are often attributed to their ability to block various signaling pathways involved in tumor growth and to inhibit the metabolic activation of procarcinogens. nih.gov
Research into derivatives structurally related to this compound has yielded promising results. A study focusing on o-carboxamido stilbene analogues reported significant cytotoxic effects against several human cancer cell lines. nih.gov These findings underscore the potential of modifying the stilbene core to produce potent anticancer compounds. nih.gov Similarly, the resveratrol analogue 4,4′-dihydroxystilbene (DHS) has been shown to inhibit the growth of Lewis Lung Carcinoma in vivo, suggesting that even subtle structural changes to the stilbene backbone can yield significant antitumor effects. mdpi.com
| Stilbene Derivative | Cancer Cell Line / Model | Observed Effect | Reference |
|---|---|---|---|
| o-Carboxamido Stilbene Analogues | Prostate (DU-145), Colon (HT-29), Breast (MCF-7) | Potent cytotoxicity | nih.gov |
| 4,4′-dihydroxy-trans-stilbene (DHS) | Lewis Lung Carcinoma (in vivo) | Inhibited tumor growth | mdpi.com |
| 3,5,4′-trimethoxystilbene | Human Colon Cancer (Caco-2), Breast Cancer Model | Inhibited cell growth and tubulin polymerization; Downregulated PI3K-AKT signaling | nih.gov |
| Combretastatin A-4 (CA-4) | Various tumor cells | Potent inhibitor of microtubule protein polymerization; Anti-angiogenic capacity | frontiersin.org |
Antimicrobial and Antifungal Activities
Stilbenes are naturally occurring phytoalexins, compounds produced by plants as a defense mechanism against pathogens. thepharmajournal.comnih.gov This inherent biological activity has made them attractive candidates for the development of new antimicrobial and antifungal agents, offering a potential solution to challenges like drug resistance. nih.gov Resveratrol, a well-known stilbene, is a natural antifungal agent and serves as a foundational scaffold for designing more potent synthetic derivatives. nih.gov
Research has demonstrated the efficacy of novel stilbene-based compounds against various pathogens. In one study, a series of stilbene derivatives incorporating a pyridine (B92270) moiety were synthesized, with several compounds exhibiting significant activity against P. aeruginosa and the fungus C. albicans. thepharmajournal.com Another line of research focused on dipeptide-based stilbene derivatives, which displayed remarkable antifungal potency against several phytopathogens, most notably Botrytis cinerea, the fungus responsible for gray mold. nih.gov
| Stilbene Derivative Class | Target Pathogen | Key Finding | Reference |
|---|---|---|---|
| Pyridine Moiety-Containing Stilbenes | Pseudomonas aeruginosa (bacteria) | Activity on par with the antibiotic ampicillin (B1664943) (MIC = 50 µg/mL for select compounds) | thepharmajournal.com |
| Pyridine Moiety-Containing Stilbenes | Candida albicans (fungus) | Activity comparable to the antifungal nystatin (B1677061) (MIC = 3.1 µg/mL for select compounds) | thepharmajournal.com |
| Dipeptide-Based Stilbene Derivatives | Botrytis cinerea (fungus) | Exhibited high antifungal activity (EC50 value of 106.1 μg/mL for compound 3c) | nih.gov |
Antidiabetic Agents
Stilbene derivatives are being investigated as potential therapeutic agents for diabetes mellitus. nih.gov Research has shown that certain stilbenes can inhibit key enzymes involved in glucose metabolism and insulin (B600854) signaling pathways. For instance, compounds isolated from Morus bombycis leaves, including stilbene-dimers, demonstrated potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two important targets in diabetes management. nih.gov The well-studied stilbene, resveratrol, has also shown glucose-lowering effects in the context of diabetic nephropathy. mdpi.com These findings highlight the potential of the stilbene scaffold in developing novel treatments for diabetes and its complications. nih.gov
| Stilbene Compound Source/Type | Biological Target | Therapeutic Potential | Reference |
|---|---|---|---|
| Stilbene-dimers from Morus bombycis | α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B) | Anti-diabetic agents | nih.gov |
| Resveratrol | Glucose metabolism pathways | Amelioration of diabetic nephropathy | mdpi.com |
Interaction with Biological Molecules
The biological activity of this compound and its analogues is rooted in their ability to interact with specific biological molecules. The binding affinity of trans-4-stilbenecarboxaldehyde for the human estrogen receptor α has been calculated, suggesting its potential application in the development of drugs that target this receptor. Furthermore, fluorescent stilbene derivatives have been instrumental as molecular probes to study protein function. nih.gov For example, 4-benzamido-4'-aminostilbene-2-2'-disulfonic acid (BADS) binds to anion transport sites on proteins, allowing researchers to identify and characterize these sites in various tissues. nih.gov This ability to interact with specific protein domains is a key aspect of their mechanism of action.
Drug Design and Development
The stilbene skeleton is considered a privileged structure in drug design, forming the basis for a multitude of natural and synthetic compounds with therapeutic potential. nih.gov Its versatility allows for the development of drugs across numerous fields, including treatments for cancer and Alzheimer's disease. nih.gov this compound fits within this paradigm, with studies exploring its relative binding affinity for targets like the human estrogen receptor α to inform drug development. A primary strategy in stilbene-based drug design involves synthesizing new analogues to enhance desired properties, such as improving the cytotoxic effects against cancer cells or increasing water solubility. nih.govfrontiersin.org
Targeting Metal-Amyloid-β Species
A specialized area of research involves the design of stilbene derivatives to combat Alzheimer's disease. nih.govnih.gov The pathogenesis of Alzheimer's is linked to the aggregation of amyloid-β (Aβ) peptides, a process often promoted by metal ions like zinc and copper. nih.govnih.gov Scientists are developing bifunctional small molecules based on the stilbene scaffold that can both interact with Aβ peptides and chelate these metal ions. nih.govnih.govresearchgate.net This dual-function design aims to modulate the metal-induced aggregation of Aβ and reduce the associated neurotoxicity. nih.govnih.gov By incorporating a metal-binding site into the Aβ-interacting stilbene structure, these compounds can serve as chemical tools to investigate and potentially disrupt the disease process. nih.govnih.gov Further innovations include azo-stilbene hybrids designed as multifunctional molecules to target these metal-mediated abnormalities. illinois.edu
Environmental Monitoring and Sensing
Stilbene derivatives possess noteworthy optical and photophysical properties, particularly fluorescence, which makes them valuable in the manufacturing of materials for chemical sensing. researchgate.netwiley-vch.de The development of advanced sensors is critical for environmental monitoring, enabling the rapid and reliable detection of various pollutants. nih.gov While specific applications of this compound in environmental sensors are an emerging area, the characteristics of the broader stilbene class suggest their potential use. Functional materials are key to creating innovative, low-cost sensors for applications like air-quality monitoring. beilstein-journals.org The inherent fluorescence of the stilbene core makes it a candidate for integration into such advanced sensing technologies. researchgate.net
Detection of Toxins and Pollutants
The unique chemical structure of this compound, which combines a fluorescent stilbene core with a reactive aldehyde group, presents a promising scaffold for the development of advanced sensors for toxins and pollutants. While direct research on this compound for the detection of specific environmental toxins and pollutants is limited in publicly available scientific literature, the broader family of stilbene derivatives has been explored for various sensing applications. These related studies provide a foundation for understanding the potential future research directions for this compound in environmental monitoring.
The core of this compound is the stilbene unit, a 1,2-diphenylethylene structure, which is known for its fluorescent properties. The fluorescence of stilbene and its derivatives can be sensitive to the surrounding chemical environment. This sensitivity can be harnessed to detect the presence of specific analytes. For instance, changes in fluorescence intensity or shifts in the emission wavelength can occur upon interaction with a target molecule, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.
The aldehyde group (-CHO) on the this compound molecule offers a site for chemical modification and interaction. Aldehydes are known to react with various nucleophiles, and this reactivity could be exploited to design sensors that selectively bind to certain toxins or pollutants. For example, a reaction between the aldehyde group and a specific functional group on a pollutant molecule could lead to a detectable change in the fluorescence of the stilbene core.
| Sensing Material/Probe | Target Analyte | Detection Limit | Response Time | Sensing Mechanism |
|---|---|---|---|---|
| UiO-66-NH2-based probe | Formaldehyde | 0.167 μM | 20 seconds | Aldehyde-amine condensation |
| Graphene Quantum Dots (GQDs) | Formaldehyde | 0.0515 μg/mL | Not specified | Fluorescence quenching |
| Curcumin-based sensor | Nonanal (aldehyde) | 0.898 µg/mL | Not specified | Reaction with hydrazine (B178648) groups |
Future research into this compound could focus on several key areas. Firstly, systematic studies are needed to characterize its fluorescence response to a wide range of common environmental toxins and pollutants. This would involve screening for potential quenching or enhancement of its fluorescence in the presence of heavy metals, pesticides, volatile organic compounds, and other harmful substances.
Secondly, the reactivity of the aldehyde group could be leveraged to develop more selective sensors. This could involve designing and synthesizing derivatives of this compound where the aldehyde group is modified to specifically bind to a target analyte. For example, it could be converted to a Schiff base or another functional group that has a high affinity for a particular pollutant.
Finally, the development of practical sensing platforms incorporating this compound is a crucial future step. This could involve immobilizing the compound on solid supports such as nanoparticles, polymers, or paper-based strips to create portable and easy-to-use devices for on-site environmental monitoring.
Future Directions and Unexplored Avenues in 4 Stilbene Carboxaldehyde Research
Advanced Functionalization for Enhanced Properties
The aldehyde functional group on the 4-Stilbene carboxaldehyde molecule serves as a prime target for chemical modification to enhance its intrinsic properties and introduce new functionalities. Future research will likely focus on strategic derivatization to tailor its optical and electronic characteristics.
One promising avenue is the synthesis of a diverse library of this compound derivatives through reactions targeting the aldehyde group. For instance, condensation reactions with various amines could yield Schiff base derivatives with tunable fluorescence quantum yields and emission wavelengths. nih.govntu.edu.tw The introduction of N-phenyl substituents, for example, has been shown to enhance the fluorescence of aminostilbenes by promoting a more planar excited state. nih.govntu.edu.tw A systematic exploration of different aromatic and aliphatic amines could lead to a palette of stilbene-based fluorophores with a wide range of optical properties.
Furthermore, the electronic properties of the stilbene (B7821643) core can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. mdpi.com This can be achieved through various synthetic strategies, including Wittig-type reactions, Heck cross-coupling, and Suzuki couplings, to build a library of substituted stilbene carboxaldehydes. nih.govrsc.orguliege.be The resulting compounds could exhibit enhanced two-photon absorption cross-sections, making them suitable for applications in bioimaging and photodynamic therapy.
Table 1: Potential Functionalization Strategies for this compound
| Functionalization Strategy | Target Moiety | Potential Enhanced Property |
| Schiff Base Formation | Aldehyde Group | Tunable Fluorescence, Chemosensing |
| Knoevenagel Condensation | Aldehyde Group | Extended Conjugation, Nonlinear Optics |
| Wittig Reaction | Aldehyde Group | Modified Stilbene Backbone, Varied Emission |
| Suzuki/Heck Coupling | Phenyl Rings | Tailored Electronic Properties, Two-Photon Absorption |
Integration into Nanomaterials and Hybrid Systems
The integration of this compound into nanomaterials and hybrid systems represents a significant leap towards the creation of multifunctional materials with synergistic properties. The aldehyde group provides a convenient anchor for covalent attachment to the surface of nanoparticles or for incorporation into larger macromolecular structures. mdpi.comrsc.org
A key area of future research will be the development of this compound-functionalized nanoparticles. beilstein-journals.orgbeilstein-journals.org These hybrid materials could find applications in targeted drug delivery, where the stilbene moiety acts as a fluorescent tracker, and the nanoparticle serves as the carrier. The surface of various nanoparticles, such as silica, gold, or quantum dots, can be modified with amine groups, which can then react with the aldehyde of this compound to form a stable linkage.
Another exciting prospect lies in the use of this compound as a building block for metal-organic frameworks (MOFs). rsc.orgespublisher.comnih.govresearchgate.net MOFs are highly porous materials with potential applications in gas storage, catalysis, and sensing. espublisher.comnih.gov The aldehyde functionality could be utilized in post-synthetic modification of MOFs, allowing for the introduction of specific chemical properties within the pores. researchgate.net For instance, a stilbene-containing MOF could exhibit fluorescence quenching or enhancement upon the inclusion of guest molecules, forming the basis of a chemical sensor. mdpi.commdpi.com
Development of Novel Sensing Mechanisms
The inherent fluorescence of the stilbene core, coupled with the reactivity of the aldehyde group, makes this compound an excellent candidate for the development of novel chemosensors. nih.gov Future research is expected to focus on designing sensors for a variety of analytes, including metal ions, anions, and biologically relevant molecules.
One approach involves the design of "turn-on" or "turn-off" fluorescent probes. nih.gov For example, a derivative of this compound could be synthesized to be non-fluorescent. Upon binding to a specific metal ion, a conformational change or chemical reaction could be triggered, leading to a significant increase in fluorescence intensity. nih.govplos.orgresearchgate.net Conversely, a highly fluorescent derivative could be designed to experience fluorescence quenching upon interaction with a target analyte. The aldehyde group can be modified to create specific binding sites for target ions or molecules. acs.org
Furthermore, the development of ratiometric fluorescent sensors based on this compound is a promising direction. Ratiometric sensors offer more accurate and reliable detection as they are less susceptible to environmental factors. This can be achieved by creating a molecule with two fluorescent moieties, where the emission of one changes in response to the analyte while the other remains constant.
Table 2: Potential Sensing Applications for this compound Derivatives
| Target Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-induced fluorescence change | Environmental monitoring, biological imaging |
| Anions (e.g., CN⁻, F⁻) | Nucleophilic addition to aldehyde | Detection of toxic substances |
| Biomolecules (e.g., amino acids) | Schiff base formation | Disease diagnostics |
| pH | Protonation/deprotonation of derivatives | Intracellular pH sensing |
In-depth Mechanistic Studies of Biological Interactions
While some stilbene derivatives are known for their biological activities, the specific interactions of this compound with biological targets remain largely unexplored. Future research should focus on detailed mechanistic studies to elucidate its mode of action and identify potential therapeutic applications.
One area of interest is its interaction with estrogen receptors (ERα and ERβ). nih.gov Studies have shown that other stilbene derivatives can act as agonists or antagonists of these receptors. nih.govresearchgate.net Investigating the binding affinity and functional activity of this compound and its metabolites at estrogen receptors could reveal its potential as an endocrine-disrupting chemical or as a novel therapeutic agent for hormone-dependent cancers. researchgate.net
Computational modeling and molecular docking studies can provide valuable insights into the binding modes of this compound with various protein targets. These in silico approaches can help to predict potential biological activities and guide the design of more potent and selective derivatives. Furthermore, studying the metabolism and biotransformation of this compound in vitro and in vivo is crucial to understand its pharmacokinetic profile and identify any active or toxic metabolites. nih.govmdpi.comnih.gov
Sustainable Synthesis and Environmental Impact
As the demand for specialty chemicals grows, the development of sustainable and environmentally friendly synthetic methods is paramount. Future research on this compound should prioritize the adoption of green chemistry principles to minimize its environmental footprint. mdpi.comnih.gov
Enzymatic and biocatalytic methods offer a promising alternative to traditional chemical synthesis. frontiersin.orgnih.gov The use of enzymes, such as stilbene synthase, could enable the biosynthesis of the stilbene backbone from renewable feedstocks. scirp.org Biotransformation using microorganisms could also be explored for the selective oxidation of a methyl group on a stilbene precursor to the corresponding aldehyde. frontiersin.orgnih.gov Fungal peroxygenases have shown the ability to catalyze the regioselective hydroxylation of trans-stilbene (B89595), suggesting the potential for enzymatic modification of the stilbene core. csic.es
Furthermore, exploring greener reaction conditions, such as the use of water or bio-based solvents, and developing catalytic methods that minimize waste generation are important research goals. nih.govresearchgate.netresearchgate.net A thorough assessment of the environmental fate and potential toxicity of this compound and its degradation products is also necessary to ensure its safe and sustainable application. nih.govnih.govwikipedia.orgsemanticscholar.org The impact of environmental factors on the biosynthesis of stilbenes in plants suggests that there are natural pathways that could be harnessed for sustainable production. nih.govnih.govsemanticscholar.org
Q & A
What are the recommended safety protocols for handling 4-Stilbene carboxaldehyde in laboratory settings?
Basic Question
4-Styrylbenzaldehyde (this compound) requires strict safety measures due to its potential hazards. Laboratory handling should include:
- Ventilation : Operate in a well-ventilated fume hood to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Keep the compound in a tightly sealed container, stored in a cool, dark place away from oxidizers to avoid degradation .
- Waste Disposal : Follow institutional guidelines for hazardous waste, as prolonged storage may increase instability .
How can researchers optimize the synthesis of Schiff base derivatives using this compound?
Basic Question
Schiff base synthesis involving this compound can achieve high yields (75–85%) by:
- Reaction Conditions : Use equimolar ratios of aldehyde and amine precursors in anhydrous ethanol under reflux.
- Reduction Steps : Employ sodium borohydride (NaBH₄) for in situ reduction to stabilize the Schiff base .
- Purification : Isolate products via recrystallization or column chromatography, validated by NMR and IR spectroscopy to confirm imine bond formation .
What methodologies are used to analyze the thermal decomposition kinetics of this compound in nanomaterial synthesis?
Advanced Question
Thermal decomposition pathways and kinetics are critical for synthesizing nanomaterials like hematite:
- Thermogravimetric Analysis (TGA) : Conduct multi-step heating rate experiments (e.g., 5–20 K/min) in oxygen atmospheres to track mass loss and identify reaction steps .
- Kinetic Modeling : Apply model-free methods (e.g., Kissinger-Akahira-Sunose) following ICTAC guidelines to calculate activation energy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each decomposition stage .
- Validation : Compare experimental DTG (differential thermogravimetry) profiles with simulated data to confirm accuracy .
How does the position of the carboxaldehyde group influence the biological activity of derived compounds?
Advanced Question
The carboxaldehyde group’s position significantly impacts bioactivity:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with substituents at ortho, meta, and para positions. For example, 2- and 4-pyridinecarboxaldehyde Schiff bases exhibit higher cytotoxicity than 3-substituted analogs due to steric and electronic effects .
- Mechanistic Insights : Use in vitro assays (e.g., HeLa cell viability tests) to correlate substituent position with anti-virulence activity. Polar groups (e.g., nitro or cyano) enhance electrophilicity, improving interactions with biological targets .
What spectroscopic techniques are employed to characterize this compound derivatives?
Basic Question
Key characterization methods include:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and imine (C=N) bonds (~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm Schiff base formation (e.g., disappearance of aldehyde proton at ~10 ppm) .
- FE-SEM/EDX : Analyze nanomaterial morphology and elemental composition post-thermal decomposition .
How can co-precursors alter the decomposition pathways of this compound in solid-state reactions?
Advanced Question
Co-precursors like oxalic acid dihydrate (OxA) modulate decomposition:
- Reaction Synergy : OxA decomposes at lower temperatures (~373 K), releasing CO₂ and H₂O, which catalyze hematite formation from this compound at ~678 K .
- Particle Size Control : Adjust co-precursor ratios to tailor hematite nanoparticle size (e.g., 5 nm with OxA vs. larger aggregates without) .
- Kinetic Profiling : Use peak-deconvolution of DTG curves to isolate co-precursor-driven reaction steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
